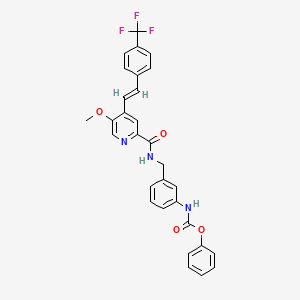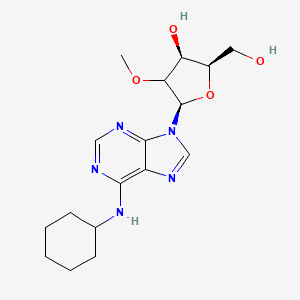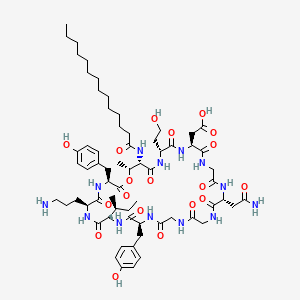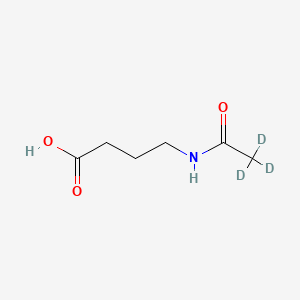![molecular formula C50H52BrClN2O6 B12386742 4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)
4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé Acide 4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphénoxy)propyl]-3,3-diméthylindol-1-ium-2-yl]éthényl]-2-chlorocyclohex-2-én-1-ylidène]éthylidène]-3,3-diméthylindol-1-yl]propoxy]benzoïque ; bromure est une molécule organique complexe
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique plusieurs étapes, chacune nécessitant des conditions de réaction spécifiques. La voie de synthèse générale comprend:
Formation du noyau indolium : Cette étape implique la réaction d'un précurseur approprié avec un agent halogénant pour introduire le fragment indolium.
Fixation du groupe carboxyphénoxypropyle : Cette étape implique généralement une réaction de substitution nucléophile où le groupe carboxyphénoxypropyle est introduit.
Formation du fragment chlorocyclohexène : Cette étape implique la chloration d'un précurseur cyclohexène.
Réaction de couplage finale : La dernière étape implique le couplage des intermédiaires synthétisés précédemment dans des conditions spécifiques pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et le recyclage des solvants et des réactifs.
Analyse Des Réactions Chimiques
Types de réactions
Le composé peut subir divers types de réactions chimiques, notamment:
Oxydation : Le groupe acide carboxylique peut être oxydé pour former des dérivés correspondants.
Réduction : Le fragment indolium peut être réduit dans des conditions spécifiques.
Substitution : Le fragment chlorocyclohexène peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés dans des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe acide carboxylique peut produire des sels de carboxylate, tandis que la réduction du fragment indolium peut produire des dérivés d'indole.
Applications de recherche scientifique
Chimie : Il peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Il peut avoir un potentiel en tant que sonde fluorescente en raison de son fragment indolium.
Médecine : Le composé pourrait être étudié pour ses propriétés thérapeutiques potentielles, telles que des effets anticancéreux ou anti-inflammatoires.
Industrie : Il pourrait être utilisé dans le développement de matériaux avancés ou comme catalyseur dans des réactions spécifiques.
Mécanisme d'action
Le mécanisme d'action de ce composé dépendrait de son application spécifique. Par exemple, s'il est utilisé comme sonde fluorescente, son mécanisme impliquerait l'absorption et l'émission de lumière à des longueurs d'onde spécifiques. S'il est étudié pour ses propriétés thérapeutiques, son mécanisme pourrait impliquer une interaction avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, conduisant à une modulation des voies biologiques.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a fluorescent probe due to its indolium moiety.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It could be used in the development of advanced materials or as a catalyst in specific reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For example, if used as a fluorescent probe, its mechanism would involve the absorption and emission of light at specific wavelengths. If explored for therapeutic properties, its mechanism could involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphénoxy)propyl]-3,3-diméthylindol-1-ium-2-yl]éthényl]-2-chlorocyclohex-2-én-1-ylidène]éthylidène]-3,3-diméthylindol-1-yl]propoxy]benzoïque
- Acide 4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphénoxy)propyl]-3,3-diméthylindol-1-ium-2-yl]éthényl]-2-chlorocyclohex-2-én-1-ylidène]éthylidène]-3,3-diméthylindol-1-yl]propoxy]benzoïque ; chlorure
Unicité
L'unicité du composé réside dans sa combinaison spécifique de groupes fonctionnels, qui peuvent conférer des propriétés chimiques et physiques uniques. Par exemple, la présence à la fois de fragments indolium et chlorocyclohexène peut fournir des effets électroniques et stériques uniques, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C50H52BrClN2O6 |
|---|---|
Poids moléculaire |
892.3 g/mol |
Nom IUPAC |
4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide |
InChI |
InChI=1S/C50H51ClN2O6.BrH/c1-49(2)40-14-5-7-16-42(40)52(30-10-32-58-38-24-18-36(19-25-38)47(54)55)44(49)28-22-34-12-9-13-35(46(34)51)23-29-45-50(3,4)41-15-6-8-17-43(41)53(45)31-11-33-59-39-26-20-37(21-27-39)48(56)57;/h5-8,14-29H,9-13,30-33H2,1-4H3,(H-,54,55,56,57);1H |
Clé InChI |
AOSKOPYJWNYUFA-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCOC6=CC=C(C=C6)C(=O)O)(C)C)/CCC3)Cl)CCCOC7=CC=C(C=C7)C(=O)O)C.[Br-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCOC6=CC=C(C=C6)C(=O)O)(C)C)CCC3)Cl)CCCOC7=CC=C(C=C7)C(=O)O)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


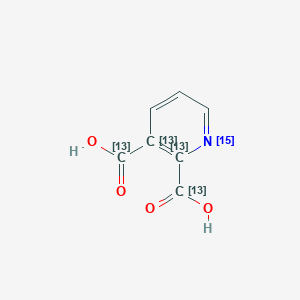

![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid](/img/structure/B12386668.png)

![2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide](/img/structure/B12386693.png)
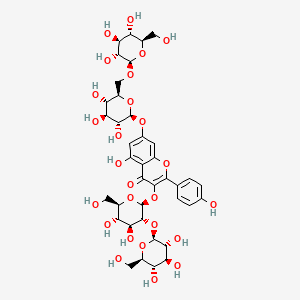
![N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12386703.png)


